molecular formula C9H17N3 B13316970 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13316970
M. Wt: 167.25 g/mol
InChI Key: ZUTADJMCHLGSNT-UHFFFAOYSA-N
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Description

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 3-position, a 2-methylpropyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the pyrazole ring.

Scientific Research Applications

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-ethyl-4-(1-methylpropyl)-1H-pyrazol-5-amine
  • 3-ethyl-4-(2-methylbutyl)-1H-pyrazol-5-amine

Uniqueness

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group at the 4-position differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-ethyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8-7(5-6(2)3)9(10)12-11-8/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

ZUTADJMCHLGSNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)CC(C)C

Origin of Product

United States

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